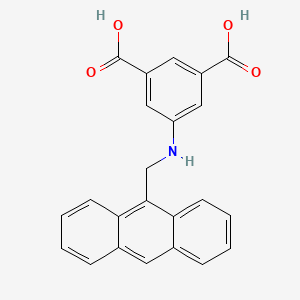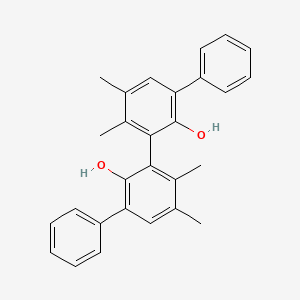
2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol is a complex organic compound characterized by multiple phenyl and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through Friedel-Crafts alkylation, followed by hydroxylation and methylation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and advanced purification techniques such as chromatography might be employed to enhance efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the phenyl rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and product distribution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl groups may participate in hydrogen bonding with biological macromolecules, influencing their structure and function. The compound’s phenyl rings can interact with hydrophobic regions of proteins, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-trimethylphenol: Shares similar structural features but lacks the additional phenyl groups.
2,6-dimethylphenol: Similar hydroxyl and methyl groups but fewer phenyl rings.
4-hydroxy-3,5-dimethylphenyl: Contains hydroxyl and methyl groups but differs in the position of substituents.
Uniqueness
2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol is unique due to its multiple phenyl and hydroxyl groups, which confer distinct chemical and biological properties. Its complex structure allows for diverse interactions and applications that simpler compounds cannot achieve.
Propiedades
Fórmula molecular |
C28H26O2 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
2-(2-hydroxy-5,6-dimethyl-3-phenylphenyl)-3,4-dimethyl-6-phenylphenol |
InChI |
InChI=1S/C28H26O2/c1-17-15-23(21-11-7-5-8-12-21)27(29)25(19(17)3)26-20(4)18(2)16-24(28(26)30)22-13-9-6-10-14-22/h5-16,29-30H,1-4H3 |
Clave InChI |
XSBYASSGEDSYNL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C3=CC=CC=C3)C)C)O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


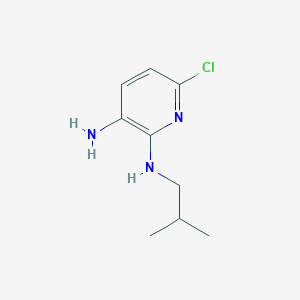



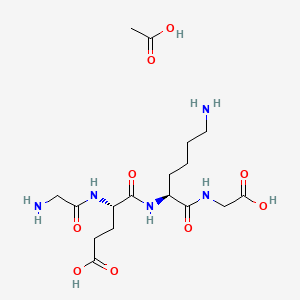
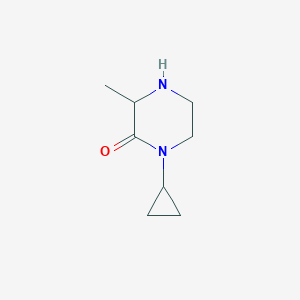
![N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide](/img/structure/B14766842.png)
![5-Bromo-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14766844.png)
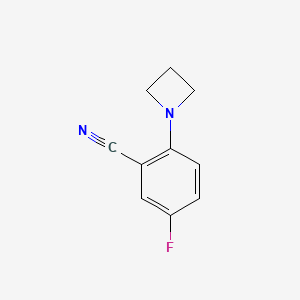

![Methyl 5-amino-3'-methoxy-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14766860.png)


